N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-nitro-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings .
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-imidazol-1-yl)methyl]benzamide
- N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-triazol-1-yl)methyl]benzamide
Uniqueness
N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19N5O3/c1-22(2)17-9-7-16(8-10-17)21-19(25)15-5-3-14(4-6-15)12-23-13-18(11-20-23)24(26)27/h3-11,13H,12H2,1-2H3,(H,21,25) |
InChI Key |
OSBBXKOTUVDEDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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